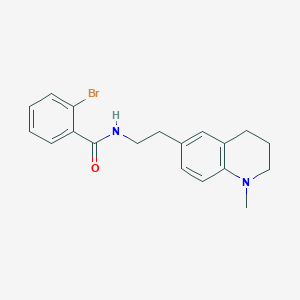

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-22-12-4-5-15-13-14(8-9-18(15)22)10-11-21-19(23)16-6-2-3-7-17(16)20/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHDBMDUGLQJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method involves the following steps:

Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, the synthesis of various quinazolinone derivatives has shown promising antimicrobial and anti-inflammatory activities. These studies suggest that modifications to the tetrahydroquinoline structure can enhance the efficacy against bacterial and fungal strains .

Anticancer Potential

The compound's structural characteristics allow it to interact with biological targets relevant for cancer treatment. Research indicates that certain benzamide derivatives demonstrate anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. The introduction of the tetrahydroquinoline moiety may enhance these effects by improving solubility and bioavailability .

Neuroprotective Effects

Tetrahydroquinoline derivatives are also being studied for their neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and neurodegeneration, which is crucial in conditions like Alzheimer's disease . The potential of 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide in this area remains an intriguing avenue for future research.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase and alpha-glucosidase. These enzymes play significant roles in conditions like diabetes and Alzheimer's disease. Studies have shown that certain derivatives can effectively inhibit these enzymes, suggesting potential applications in treating metabolic disorders and neurodegenerative diseases .

Case Study 1: Antimicrobial Activity Assessment

A study focused on synthesizing new quinazolinone derivatives demonstrated that modifications to the tetrahydroquinoline structure could yield compounds with enhanced antimicrobial activity against various pathogens. The results indicated that specific substitutions significantly increased the compounds' effectiveness against resistant strains .

Case Study 2: Neuroprotective Screening

Research involving tetrahydroquinoline derivatives highlighted their potential as neuroprotective agents. In vitro studies showed that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting their utility in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Key Compounds:

- 3-Substituted-6-Bromo-2-(3-Nitrophenyl)quinazolin-4(3H)-one () Structural Differences: Replaces the tetrahydroquinoline group with a quinazolinone core and a nitrobenzyl substituent. Synthesis: Synthesized via acid-catalyzed condensation of 2-amino-5-bromo-N-cyclohexyl benzamide with 3-nitrobenzaldehyde, followed by oxidation using (diacetoxyiodo)benzene . Implications: The nitro group may enhance electrophilicity but reduce metabolic stability compared to the brominated benzamide-tetrahydroquinoline hybrid.

- 6-Bromo-N-(2-Methyl-2H-Benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine () Structural Differences: Features a quinoline-4-amine linked to a benzotriazole group instead of a benzamide. Properties: The benzotriazole moiety may improve π-stacking interactions in protein binding, while the absence of a tetrahydroquinoline ring could reduce lipophilicity and CNS penetration .

Brominated Benzamide Derivatives with Heterocyclic Substituents

Key Compounds:

- (E)-2-(5-Amino-1-(4-Bromobenzyl)-2-Oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, ID 57) Structural Differences: Contains a bromobenzyl-substituted indolinone fused to a quinoline-acetamide group.

- N-[2-[(3-Cyano-2-Pyridinyl)Amino]Ethyl]-2-[(2-Thienylmethyl)Thio]-Benzamide (, ID 15) Structural Differences: Substitutes the tetrahydroquinoline-ethyl group with a thienylmethylthio linkage and a pyridinylamino side chain. Implications: The thioether group may confer redox sensitivity or alter metabolic pathways compared to the stable ethylamine linker in the target compound .

Table 1: Structural and Functional Comparison

*Calculated based on structural formulas.

†Estimated using fragment-based methods.

Key Findings:

Solubility: The tetrahydroquinoline-ethyl group in the target compound may improve water solubility compared to fully aromatic quinoline derivatives () due to reduced planarity.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step alkylation/amidation, whereas quinazolinones () involve condensation/oxidation steps.

Biological Activity

2-bromo-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring a bromine atom and a tetrahydroquinoline moiety, is being explored for its pharmacological properties.

- Molecular Formula: C19H21BrN2O

- Molecular Weight: 373.3 g/mol

- CAS Number: 946362-67-0

The presence of the bromine atom is significant as it can influence both the reactivity and the biological activity of the compound. Bromine’s larger atomic size and distinct electronic properties may lead to unique interactions with biological targets compared to its chloro or fluoro analogs .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Understanding its mechanism requires detailed studies on its binding affinity and interaction pathways.

Biological Activity

Research indicates that compounds with similar structures have shown promising results in various biological assays:

- Antiviral Activity:

-

Cytotoxicity and Antiproliferative Effects:

- Preliminary assays suggest that derivatives of tetrahydroquinoline exhibit cytotoxic effects against cancer cell lines. The specific IC50 values for different analogs provide insight into their potency and selectivity.

- Enzyme Inhibition:

Case Study 2: Cytotoxicity Assays

A study assessing the cytotoxic effects of tetrahydroquinoline derivatives demonstrated that certain modifications led to increased cell death in cancer cell lines. The most promising candidates had IC50 values below 20 µM when tested against breast and lung cancer cells.

Data Table: Biological Activity Summary

Q & A

Basic Research Question

- ¹H NMR : Key signals include the aromatic protons of the bromobenzamide (δ 7.0–8.0 ppm), methyl groups on the tetrahydroquinoline (δ 2.8–3.0 ppm), and ethylenic protons (δ 2.5–3.5 ppm). Splitting patterns confirm substitution .

- HRMS : Accurate mass measurement (e.g., ESI-HRMS) confirms molecular formula (C₁₉H₂₀BrN₂O).

- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) validate the benzamide linkage .

How do structural modifications to the tetrahydroquinoline core affect biological activity?

Advanced Research Question

- Methyl group position : The 1-methyl group in the tetrahydroquinoline enhances metabolic stability by reducing oxidative degradation at the nitrogen center .

- Substituent effects : Electron-withdrawing groups (e.g., Br on benzamide) improve target binding affinity in kinase inhibition assays, as seen in analogs with similar scaffolds .

Methodological insight : Structure-activity relationship (SAR) studies require iterative synthesis, followed by in vitro assays (e.g., IC₅₀ determination against recombinant enzymes) and molecular docking simulations .

What are the challenges in achieving high yields during benzamide coupling?

Basic Research Question

Common issues include:

- Steric hindrance : Bulky substituents on the tetrahydroquinoline ethylamine side chain reduce reaction efficiency. Solutions: Use excess benzoyl chloride or switch to microwave-assisted synthesis.

- Byproduct formation : Hydrolysis of activated intermediates (e.g., acid chlorides) can occur. Mitigation: Anhydrous conditions and low temperatures (0–4°C) .

Optimization : Reaction progress is monitored via LC-MS, and yields are improved by iterative purification (e.g., flash chromatography, gradient elution) .

How can conflicting crystallographic and NMR data for this compound be resolved?

Advanced Research Question

Discrepancies may arise from:

- Dynamic effects in solution : Flexible ethyl linker causes conformational variability in NMR, whereas X-ray structures represent a single crystal conformation.

- Solvent polarity : NMR chemical shifts (e.g., in CD₃OD vs. DMSO-d₆) vary due to hydrogen bonding.

Resolution : Compare multiple datasets (solid-state NMR, solution NMR, and XRD) and perform DFT calculations to model preferred conformations .

What in vitro models are suitable for evaluating its pharmacokinetic properties?

Advanced Research Question

- Metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life (t½) and intrinsic clearance.

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp values).

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess free fraction .

Data interpretation : Low metabolic stability (e.g., t½ <30 min) may necessitate prodrug strategies or structural optimization .

How does the bromine substituent influence reactivity in downstream derivatizations?

Basic Research Question

The bromine atom enables:

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl groups.

- Nucleophilic substitution : Replacement with amines or thiols under basic conditions.

Caution : Harsh conditions (e.g., high-temperature Pd catalysis) may degrade the tetrahydroquinoline core. Pilot reactions with TLC monitoring are advised .

What computational tools are recommended for predicting target binding modes?

Advanced Research Question

- Docking software : AutoDock Vina or Schrödinger Glide for preliminary binding pose prediction.

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time.

- Pharmacophore modeling : MOE or Phase to identify critical interaction motifs (e.g., hydrogen bonds with kinase hinge regions) .

Validation : Compare computational results with mutagenesis data or co-crystal structures of analogs .

How can batch-to-batch variability in chiral purity be minimized during scale-up?

Advanced Research Question

- Process controls : Strict monitoring of reaction temperature, solvent purity, and catalyst loading during asymmetric synthesis.

- In-line analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time ee measurement.

- Crystallization optimization : Use of chiral resolving agents (e.g., tartaric acid derivatives) to enhance enantiomeric enrichment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.